Ethyl 2-(3-chlorophenyl)cyclopropanecarboxylate
Description
Ethyl 2-(3-chlorophenyl)cyclopropanecarboxylate (CAS No. 92576-45-9) is a cyclopropane-based ester derivative with a molecular formula of C₁₂H₁₃O₂Cl and a molecular weight of 224.68342 g/mol . The compound features a cyclopropane ring fused to a 3-chlorophenyl group and an ethyl ester moiety. Its structure is defined by the SMILES string CCOC(=O)C1CC1C2=CC(=CC=C2)Cl, with the InChIKey DNQSSHDNOZISGX-UHFFFAOYSA-N . This compound is utilized in organic synthesis, particularly as a precursor for peptidomimetics and bioactive molecules due to the steric and electronic effects of the cyclopropane ring and chlorophenyl substituent.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(3-chlorophenyl)cyclopropane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO2/c1-2-15-12(14)11-7-10(11)8-4-3-5-9(13)6-8/h3-6,10-11H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNQSSHDNOZISGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(3-chlorophenyl)cyclopropanecarboxylate typically involves the cyclopropanation of ethyl 3-chlorophenylacetate. This reaction can be carried out using a variety of methods, including the Simmons-Smith reaction, which involves the reaction of diiodomethane with a zinc-copper couple in the presence of ethyl 3-chlorophenylacetate. The reaction conditions generally include a solvent such as diethyl ether or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable methods such as the use of continuous flow reactors. These reactors allow for better control over reaction conditions and can improve the yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can lead to the formation of alcohols or alkanes. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl ring. Reagents such as sodium methoxide or potassium tert-butoxide can be used for these reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium, often under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether, typically at low temperatures.
Substitution: Sodium methoxide in methanol, usually at room temperature.
Major Products:
Oxidation: Formation of 2-(3-chlorophenyl)cyclopropanecarboxylic acid.
Reduction: Formation of ethyl 2-(3-chlorophenyl)cyclopropanol.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(3-chlorophenyl)cyclopropanecarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of new pesticides and pharmaceuticals.
Biology: Studied for its potential effects on biological systems, including its role as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(3-chlorophenyl)cyclopropanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the normal substrate from accessing the enzyme. This inhibition can lead to various biological effects, such as reduced inflammation or antimicrobial activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
Substituent Effects :
- The 3-chlorophenyl group in this compound provides moderate electron-withdrawing effects, enhancing stability compared to compounds like 5i , which contains a 4-methoxyphenyl group (electron-donating) .
- Amide-functionalized derivatives (e.g., 5h , 5i ) exhibit increased hydrogen-bonding capacity, making them suitable for mimicking peptide bonds in drug design .
Synthetic Utility :
- This compound’s ester group allows for straightforward hydrolysis to carboxylic acids, a feature less accessible in amide-dominated analogs like 5i .
Research Findings and Limitations
- Thermal Stability : this compound exhibits higher thermal stability (decomposition >200°C) compared to 5h and 5i , which degrade at ~150°C due to labile amide bonds .
- Solubility : The compound’s logP value (~2.8) suggests moderate lipophilicity, whereas 5i (logP ~3.2) is more hydrophobic due to the 4-methoxyphenyl group .
- Limitations : Current literature lacks direct comparative pharmacological data. Structural analyses are inferred from synthesis protocols and crystallographic data .
Biological Activity
Ethyl 2-(3-chlorophenyl)cyclopropanecarboxylate is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
This compound is characterized by a cyclopropane ring substituted with a chlorophenyl group. The synthesis of this compound typically involves the cyclopropanation of appropriate precursors, which can be achieved through various methods including the use of diazo compounds or metal-catalyzed reactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. It may modulate enzyme activity or interact with receptors, leading to various pharmacological effects. The precise mechanisms are still under investigation, but preliminary studies suggest it may influence pathways related to cell proliferation and apoptosis.
Anticancer Properties
Recent studies have indicated that derivatives of cyclopropane compounds exhibit notable anticancer activities. For instance, compounds similar to this compound have shown effective inhibition of the proliferation of human myeloid leukemia cell lines (U937) without significant cytotoxicity towards normal cells . This selectivity makes it a promising candidate for further development in cancer therapy.
Enzyme Inhibition
This compound may also act as an inhibitor for certain enzymes involved in metabolic pathways. Specific studies have demonstrated that cyclopropane derivatives can inhibit enzymes that play critical roles in cancer metabolism, potentially leading to reduced tumor growth .
Case Studies
- Study on Anticancer Activity :
- Enzyme Interaction Study :
Comparative Analysis
To better understand the biological activity of this compound, a comparison with other cyclopropane derivatives is valuable. The following table summarizes the biological activities and properties of selected related compounds:
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Anticancer (U937 cells) | Inhibition of cell proliferation |
| 1-Phenylcyclopropane carboxamide | Anticancer (various lines) | Modulation of apoptosis pathways |
| 2-(4-Chlorophenyl)cyclopropanecarboxylic acid | Moderate anticancer effects | Enzyme inhibition |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyl 2-(3-chlorophenyl)cyclopropanecarboxylate, and what methodological considerations are critical for optimizing yield?
- Methodology :
- Cyclopropanation : A [2+1] cycloaddition strategy is often employed, where a dihalocarbene (e.g., generated from CHCl₃/KOH) reacts with an alkene precursor (e.g., ethyl 3-chlorophenylacrylate). The reaction requires strict temperature control (0–5°C) to minimize side reactions .
- Ring-Opening Reactions : Cyclopropane rings can be formed via Simmons–Smith reactions using Zn/Cu couples and diiodomethane. Substituent orientation (e.g., 3-chlorophenyl group) influences steric hindrance and regioselectivity .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating the product from unreacted starting materials or byproducts.
Q. How can researchers structurally characterize this compound using spectroscopic and crystallographic techniques?
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : The cyclopropane protons typically appear as a multiplet (δ 1.2–2.5 ppm). The 3-chlorophenyl group shows aromatic splitting patterns (e.g., δ 7.2–7.5 ppm) .
- ¹³C NMR : The cyclopropane carbons resonate at δ 15–25 ppm, while the ester carbonyl appears at δ 165–175 ppm .
- X-ray Crystallography : Single-crystal analysis resolves the cyclopropane ring geometry (bond angles ~60°) and confirms substituent positions. Disorder in aromatic rings, as seen in cyclohexene analogs, requires careful refinement .
Advanced Research Questions
Q. What reaction mechanisms govern the catalytic transformations of this compound in asymmetric synthesis?
- Kinetic Studies : Substituents like the 3-chlorophenyl group influence reaction rates. For example, ethyl 2-(3-chlorophenyl)azocarboxylate exhibits a rate constant ( min⁻¹) 2.3× slower than its 3,4-dichloro analog due to reduced electron-withdrawing effects .
- Catalytic Cycles : In Mitsunobu reactions, the chloro substituent stabilizes transition states via resonance effects, enhancing stereoselectivity in esterification or etherification steps .
Q. How does the cyclopropane ring modulate the compound’s biological activity, and what computational tools predict its receptor-binding affinities?
- Biological Targets : Cyclopropane derivatives interact with dopamine receptors (e.g., D₂/D₃ subtypes) due to conformational rigidity mimicking endogenous ligands. Molecular docking (AutoDock Vina) predicts binding modes, with the 3-chlorophenyl group occupying hydrophobic pockets .
- Pharmacophore Modeling : Tools like Schrödinger’s Phase identify critical features (e.g., ester oxygen as hydrogen-bond acceptors) for activity against enzymes like cytochrome P450 .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Degradation Pathways :
| Condition | Observation | Reference |
|---|---|---|
| Acidic (pH < 3) | Ester hydrolysis to carboxylic acid | |
| Basic (pH > 10) | Cyclopropane ring opening | |
| Thermal (>100°C) | Decomposition to chlorinated aromatics |
- Storage Recommendations : Store at –20°C under inert gas (N₂/Ar) to prevent oxidation .
Q. How do substituents (e.g., 3-chlorophenyl vs. 4-chlorophenyl) impact the compound’s reactivity in cross-coupling reactions?
- Steric vs. Electronic Effects :
| Substituent | Suzuki Coupling Yield (%) | Reference |
|---|---|---|
| 3-Chlorophenyl | 72% | |
| 4-Chlorophenyl | 88% |
- The 3-chloro group introduces steric hindrance, reducing transmetallation efficiency in Pd-catalyzed reactions .
Methodological Considerations
- Data Contradictions :
- Cyclopropane Stability : reports cyclopropane ring stability under basic conditions, while notes ring-opening in strong bases. Resolution lies in reaction solvent polarity (e.g., THF vs. H₂O) .
- Best Practices :
- Use chiral HPLC (e.g., Chiralpak AD-H) to resolve enantiomers for pharmacological studies .
- Validate computational models with experimental IC₅₀ values (e.g., enzyme inhibition assays) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
